molecular formula O8P2Pb3 B1221345 Lead phosphate CAS No. 7446-27-7

Lead phosphate

Cat. No.: B1221345
CAS No.: 7446-27-7
M. Wt: 812 g/mol
InChI Key: HUTDDBSSHVOYJR-UHFFFAOYSA-H
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Description

Lead phosphate is an ionic compound with the chemical formula Pb₃(PO₄)₂. It appears as hexagonal, colorless crystals or as a white powder. This compound is insoluble in water and alcohol but soluble in nitric acid and fused alkali metal hydroxides. This compound is known for its stability and long-lived nature, making it a significant compound in various scientific and industrial applications .

Chemical Reactions Analysis

Lead phosphate undergoes several types of chemical reactions, including:

Scientific Research Applications

Lead phosphate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of lead phosphate in bioremediation involves the conversion of soluble lead ions into insoluble this compound by bacterial phosphatase enzymes. These enzymes release inorganic phosphate, which reacts with lead ions to form this compound precipitates. This process reduces the mobility and bioavailability of lead in the environment, thereby mitigating its toxic effects .

Comparison with Similar Compounds

Lead phosphate can be compared with other lead compounds, such as:

This compound’s unique properties, such as its stability and insolubility, make it a valuable compound in various scientific and industrial applications, distinguishing it from other lead compounds.

Properties

IUPAC Name

lead(2+);diphosphate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3O4P.3Pb/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDDBSSHVOYJR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

P2Pb3O8, Pb3(PO4)2, O8P2Pb3
Record name LEAD PHOSPHATE
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Record name Lead(II) phosphate
Source Wikipedia
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Related CAS

16040-38-3 (Parent)
Record name Lead phosphate
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DSSTOX Substance ID

DTXSID5064706
Record name Lead phosphate (3:2)
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Molecular Weight

8.1e+02 g/mol
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Physical Description

Lead phosphate is a white powder., White solid; [Merck Index] Practically insoluble in water (0.14 mg/L at 20 deg C); [ATSDR ToxProfiles]
Record name LEAD PHOSPHATE
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Solubility

Insol in alcohol; sol in nitric acid, fixed alkali hydroxides, 0.000014 g/100 cu cm water @ 20 °C, Insoluble in ethanol
Record name LEAD PHOSPHATE
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Density

6.9 g/cu cm
Record name LEAD PHOSPHATE
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Color/Form

White powder

CAS No.

7446-27-7
Record name LEAD PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16222
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Lead phosphate
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Record name Phosphoric acid, lead(2+) salt (2:3)
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Record name Lead phosphate (3:2)
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Record name Trilead bis(orthophosphate)
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Record name LEAD DIPHOSPHATE
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Record name LEAD PHOSPHATE
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Melting Point

1,014 °C
Record name LEAD PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lead phosphate
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